![molecular formula C12H15N3O3 B2452906 (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide CAS No. 1993618-59-9](/img/structure/B2452906.png)

(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

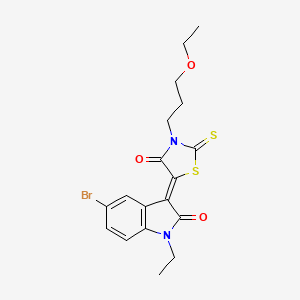

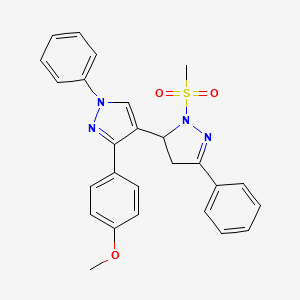

The compound “(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide” is an amide with an imine group. The “4-ethylbenzoyl” part suggests a benzene ring substituted with an ethyl group and a carbonyl group .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the benzene ring and multiple functional groups. The exact structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring might make the compound relatively stable and nonpolar. The amide and imine groups could participate in hydrogen bonding, affecting the compound’s solubility .Scientific Research Applications

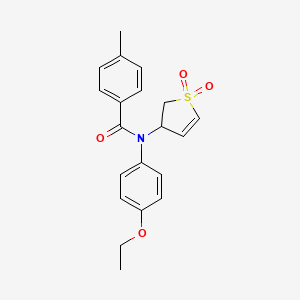

1. Antibacterial Activity

The compound 3-[(4-methylphenyl)amino]propanamide and its derivatives have shown significant antibacterial activity. A study by Tumosienė et al. (2012) synthesized a series of related compounds, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

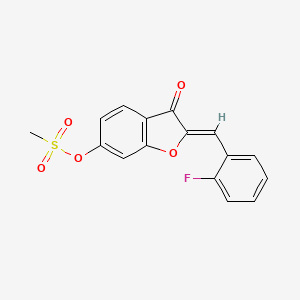

2. Antifungal Activity

Research by Chaudhary et al. (2019) on 3,3-diphenyl propanamide derivatives found that some of these compounds showed significant antifungal activity against strains like Candida albicans and Aspergillus niger. This indicates the potential of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in antifungal applications (Chaudhary et al., 2019).

Anticonvulsant and Muscle Relaxant Properties

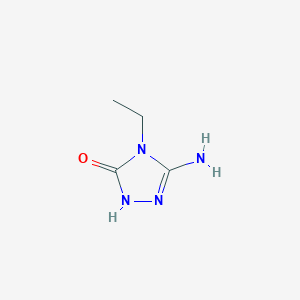

3. Anticonvulsant Studies

Idris et al. (2011) conducted a study on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to this compound. They found these compounds to be effective in models of generalized seizures, suggesting potential anticonvulsant properties (Idris et al., 2011).

4. Muscle Relaxant and Anticonvulsant Activities

Another study by Tatee et al. (1986) on isoxazole derivatives, including compounds similar to this compound, showed selective muscle relaxant and anticonvulsant activities. This indicates potential application in treatments requiring muscle relaxation (Tatee et al., 1986).

Other Potential Applications

5. Urease Inhibition

A study by Abbasi et al. (2020) involved the synthesis of bi-heterocyclic propanamides, which showed promising activity against the enzyme urease. This suggests a potential application of this compound in inhibiting urease (Abbasi et al., 2020).

6. Immunomodulating Activity

Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides and evaluated their immunomodulating activity. The results showed enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, indicating potential immunomodulating applications (Doria et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-2-8-3-5-9(6-4-8)12(17)18-15-10(13)7-11(14)16/h3-6H,2,7H2,1H3,(H2,13,15)(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDWSVZKLRJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)

![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)